Kojibiose vs. Sucrose and Trehalose: Superior Resistance to Oral Microbial Metabolism and Reduced Cariogenic Potential
Kojibiose resists metabolism by most oral bacterial monocultures over a 48-hour incubation, whereas sucrose and trehalose are rapidly fermented. In salivary bacterial communities, kojibiose metabolism occurs to a significantly lesser extent than sucrose and trehalose. Critically, Streptococcus spp. abundance was 91.8 ± 6.4% with sucrose and 55.9 ± 38.6% with trehalose, compared to only 5.1 ± 3.7% with kojibiose, indicating markedly lower cariogenic potential [1].
| Evidence Dimension | Streptococcus spp. relative abundance after sugar incubation |
|---|---|
| Target Compound Data | Kojibiose: 5.1 ± 3.7% |
| Comparator Or Baseline | Sucrose: 91.8 ± 6.4%; Trehalose: 55.9 ± 38.6% |
| Quantified Difference | Kojibiose yields 86.7% lower Streptococcus abundance than sucrose; 50.8% lower than trehalose |
| Conditions | Human salivary bacteria incubated in defined medium, 16S rRNA gene sequencing |
Why This Matters
For oral care product formulation or low-cariogenic sweetener development, kojibiose offers a measurable advantage in reducing caries-associated Streptococcus outgrowth compared to sucrose and trehalose.
- [1] Oerlemans, E. F. M., et al. (2020). Oral Microbiota Display Profound Differential Metabolic Kinetics and Community Shifts upon Incubation with Sucrose, Trehalose, Kojibiose, and Xylitol. Applied and Environmental Microbiology, 86(16), e01170-20. View Source
